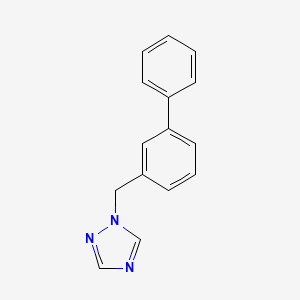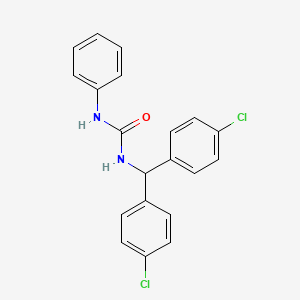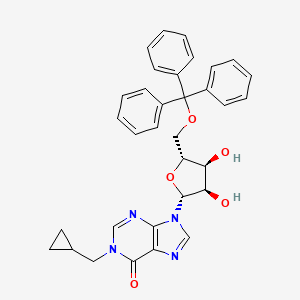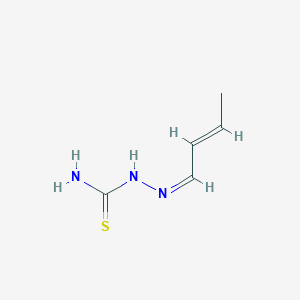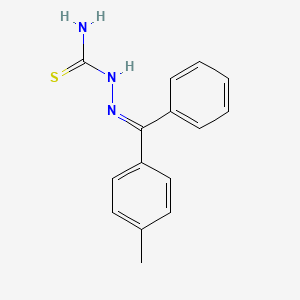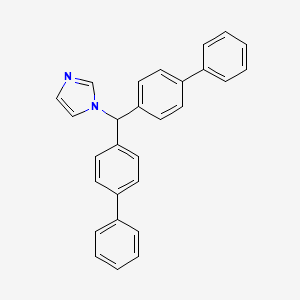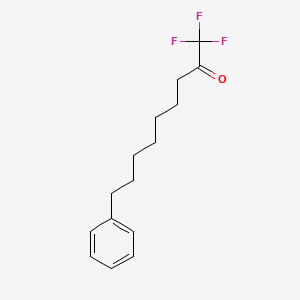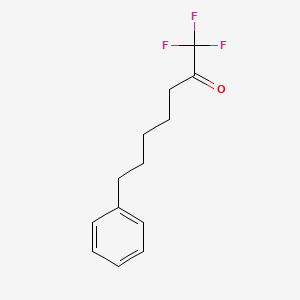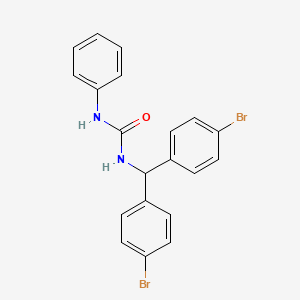
1-(4-Methoxyphenylsulfonyl)-4-phenylazepan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenylsulfonyl)-4-phenylazepan-4-ol is an organic compound that belongs to the class of sulfonamides This compound features a seven-membered azepane ring substituted with a phenyl group and a methoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenylsulfonyl)-4-phenylazepan-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 1,2-diamine derivatives and sulfonium salts can lead to the formation of azepane rings . The reaction conditions often involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenylsulfonyl)-4-phenylazepan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Methoxyphenylsulfonyl)-4-phenylazepan-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(4-methoxyphenylsulfonyl)-4-phenylazepan-4-ol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of signal transduction processes and modulation of cellular responses.
Comparison with Similar Compounds
- 1-(4-Methoxyphenylsulfonyl)-N-phenylpiperidin-4-amine
- 4-((1-Benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues
- 2-(((5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole
Uniqueness: 1-(4-Methoxyphenylsulfonyl)-4-phenylazepan-4-ol is unique due to its specific structural features, such as the azepane ring and the methoxyphenylsulfonyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C19H23NO4S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-phenylazepan-4-ol |
InChI |
InChI=1S/C19H23NO4S/c1-24-17-8-10-18(11-9-17)25(22,23)20-14-5-12-19(21,13-15-20)16-6-3-2-4-7-16/h2-4,6-11,21H,5,12-15H2,1H3 |
InChI Key |
CTMRNVLOBOSBEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(CC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


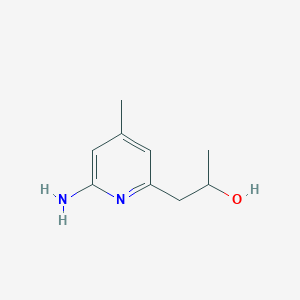
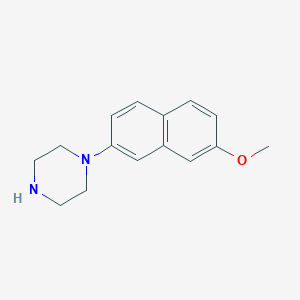
![1-(Benzyloxy)-2-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B10839625.png)
